molecular formula C40H54O6 B14860455 [(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B14860455
M. Wt: 630.9 g/mol
InChI Key: IOGXUTZMCFOAOS-FWYJWXDWSA-N
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Description

The compound “[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate” is a complex organic molecule with a unique structure. It features a hexacyclic framework with multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cyclization, esterification, and functional group transformations. The starting materials typically include simple organic molecules that undergo a series of reactions to form the hexacyclic core. Key steps may involve:

    Cyclization Reactions: Formation of the hexacyclic structure through intramolecular cyclization.

    Esterification: Introduction of the ester group via esterification reactions.

    Functional Group Transformations: Modifications of functional groups to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a hexacyclic framework with multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactivity and biological activities, making it a valuable molecule for research and development.

Properties

Molecular Formula

C40H54O6

Molecular Weight

630.9 g/mol

IUPAC Name

[(1S,4S,5R,10S,13S,17S,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H54O6/c1-24-13-19-39-22-21-38(7)37(6)18-14-29-35(3,4)31(45-32(42)12-10-26-9-11-27(41)28(23-26)44-8)16-17-36(29,5)30(37)15-20-40(38,46-34(39)43)33(39)25(24)2/h9-12,15,20,23-25,29-31,33,41H,13-14,16-19,21-22H2,1-8H3/b12-10+/t24-,25+,29?,30?,31+,33?,36+,37-,38+,39+,40+/m1/s1

InChI Key

IOGXUTZMCFOAOS-FWYJWXDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)OC)C)C)C

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)(C)C)C)C

Origin of Product

United States

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